molecular formula C11H14F3N3O2S B6787448 N-(2-methyl-1,3-thiazol-5-yl)-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide

N-(2-methyl-1,3-thiazol-5-yl)-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide

Cat. No.: B6787448
M. Wt: 309.31 g/mol
InChI Key: ACNLNSHVZFZEJM-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-thiazol-5-yl)-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring, a morpholine ring, and a trifluoroethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(2-methyl-1,3-thiazol-5-yl)-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O2S/c1-7-15-4-9(20-7)16-10(18)8-5-19-3-2-17(8)6-11(12,13)14/h4,8H,2-3,5-6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNLNSHVZFZEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)NC(=O)C2COCCN2CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-thiazol-5-yl)-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Morpholine Ring Formation: The morpholine ring is typically formed through the reaction of diethanolamine with a suitable halogenated compound.

    Amide Bond Formation: The final step involves the coupling of the thiazole and morpholine intermediates through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoroethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles depending on the desired substitution product.

Major Products

    Oxidation Products: Oxidized derivatives of the thiazole ring.

    Reduction Products: Reduced forms of the compound, potentially altering the functional groups present.

    Substitution Products: Compounds where the trifluoroethyl group is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methyl-1,3-thiazol-5-yl)-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development and other therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential to interact with biological targets, such as enzymes or receptors. Its structure suggests it could be a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases or cancer.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-thiazol-5-yl)-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-1,3-thiazol-5-yl)-4-(2,2,2-trifluoroethyl)piperidine-3-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-(2-methyl-1,3-thiazol-5-yl)-4-(2,2,2-trifluoroethyl)azetidine-3-carboxamide: Contains an azetidine ring instead of a morpholine ring.

Uniqueness

N-(2-methyl-1,3-thiazol-5-yl)-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide is unique due to the combination of its thiazole and morpholine rings, along with the trifluoroethyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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